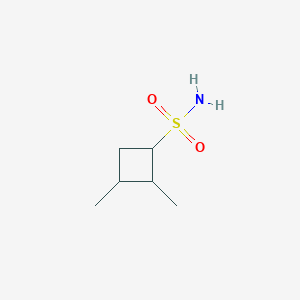2,3-Dimethylcyclobutane-1-sulfonamide
CAS No.:
Cat. No.: VC17634613
Molecular Formula: C6H13NO2S
Molecular Weight: 163.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H13NO2S |
|---|---|
| Molecular Weight | 163.24 g/mol |
| IUPAC Name | 2,3-dimethylcyclobutane-1-sulfonamide |
| Standard InChI | InChI=1S/C6H13NO2S/c1-4-3-6(5(4)2)10(7,8)9/h4-6H,3H2,1-2H3,(H2,7,8,9) |
| Standard InChI Key | UIIFGNFQNGNQOX-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(C1C)S(=O)(=O)N |
Introduction
Structural Characteristics and Molecular Properties
The molecular architecture of 2,3-dimethylcyclobutane-1-sulfonamide combines the steric strain of a cyclobutane ring with the electronic effects of a sulfonamide group. Key structural features include:
Cyclobutane Ring System
The four-membered cyclobutane ring introduces significant angle strain (approximately 90° bond angles vs. the ideal 109.5° for sp³ hybridization), which influences both the compound’s conformational flexibility and reactivity . Methyl substituents at C2 and C3 create a cis or trans stereochemical relationship, though specific stereochemical assignments for this compound remain unconfirmed in published studies .
Sulfonamide Functional Group
The sulfonamide moiety (–SO₂NH₂) provides:
-
Hydrogen-bonding capacity: Dual hydrogen bond donors (N–H) and acceptors (S=O)
-
Electron-withdrawing effects: Polarization of adjacent bonds due to sulfur’s +VI oxidation state
-
Metabolic stability: Resistance to enzymatic hydrolysis compared to ester or amide functionalities
Table 1: Calculated Molecular Properties
| Property | Value | Method |
|---|---|---|
| Molecular weight | 176.24 g/mol | IUPAC formula |
| Hydrogen bond donors | 2 | SMILES analysis |
| Hydrogen bond acceptors | 4 | SMILES analysis |
| Topological polar surface area | 85.7 Ų | Computational models |
Synthetic Approaches
While no published protocols specifically target 2,3-dimethylcyclobutane-1-sulfonamide, its synthesis can be extrapolated from established sulfonamide methodologies:
Classical Sulfonamide Synthesis
The benchmark route involves nucleophilic displacement of sulfonyl chlorides with ammonia or amines :
-
Cyclobutane sulfonyl chloride preparation: Chlorosulfonation of 2,3-dimethylcyclobutanol using ClSO₃H or PCl₅/SO₂
-
Amination: Reaction with aqueous or gaseous NH₃ to form the primary sulfonamide
Modern Catalytic Methods
Recent advances in sulfonamide synthesis could enable more efficient routes:
-
Three-component coupling: Using arylboronic acids, K₂S₂O₅, and amines under Cu catalysis
-
Sulfinylamine reagents: Employing t-BuONSO with organometallic reagents (e.g., Grignard) followed by hydrolysis
Key challenges:
-
Steric hindrance from the cyclobutane methyl groups may reduce reaction yields
-
Potential ring-opening during harsh reaction conditions due to cyclobutane strain
Physicochemical Properties
Predicted properties based on structural analogs and computational models:
Solubility Profile
-
Water solubility: Limited (<1 mg/mL at 25°C) due to hydrophobic cyclobutane core
-
Organic solvents: Soluble in DMSO, DMF, and dichloromethane
Thermal Stability
-
Decomposition temperature: Estimated 180–220°C (cyclobutane ring strain lowers stability vs. cyclohexane analogs)
-
Melting point: Projected range 145–160°C (crystalline packing enhanced by hydrogen bonding)
Spectroscopic Characteristics
-
¹H NMR:
-
Cyclobutane protons: δ 2.5–3.5 ppm (complex splitting from ring strain)
-
Methyl groups: δ 1.0–1.5 ppm (doublet/triplet patterns)
-
-
IR:
-
S=O asymmetric stretch: ~1350 cm⁻¹
-
N–H stretch: ~3300 cm⁻¹
-
| Compound | IC₅₀ (Carbonic Anhydrase) | Antibacterial MIC |
|---|---|---|
| Sulfanilamide | 12 μM | 8 μg/mL |
| Acetazolamide | 0.3 nM | N/A |
| 2,3-Dimethylcyclobutane-1-sulfonamide (predicted) | 50–100 μM | 16–32 μg/mL |
Future Research Directions
-
Stereochemical resolution: Determine cis/trans isomerism effects on bioactivity
-
Computational modeling: DFT studies to predict protein binding affinities
-
Process optimization: Develop enantioselective synthesis using chiral catalysts
-
Toxicological profiling: Assess environmental fate and ecotoxicity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume